molecular formula C22H25ClN2O3S B11337963 {1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

{1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11337963
M. Wt: 433.0 g/mol
InChI Key: XFTGWHZNWJZGAO-UHFFFAOYSA-N
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Description

2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrahydroisoquinoline core, which is a common motif in many biologically active molecules, coupled with a piperidine ring and a chlorophenyl group, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the piperidine ring and the chlorophenyl group. Common synthetic routes include:

    Nucleophilic substitution reactions: These are used to introduce the chlorophenyl group.

    Cyclization reactions: These help in forming the tetrahydroisoquinoline core.

    Sulfonylation reactions: These are employed to attach the methanesulfonyl group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonyl group to a sulfide.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and may have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring, which are often used in pharmaceuticals.

    Chlorophenyl derivatives: Compounds containing a chlorophenyl group, known for their diverse chemical reactivity.

Uniqueness

2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25ClN2O3S

Molecular Weight

433.0 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H25ClN2O3S/c23-21-8-4-3-7-20(21)16-29(27,28)25-13-10-18(11-14-25)22(26)24-12-9-17-5-1-2-6-19(17)15-24/h1-8,18H,9-16H2

InChI Key

XFTGWHZNWJZGAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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